molecular formula C23H22N2O B5731486 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole

Cat. No. B5731486
M. Wt: 342.4 g/mol
InChI Key: MWGZSVVSHGTRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. Some of the significant effects of this compound include:
1. Induction of apoptosis: Studies have shown that this compound can induce apoptosis in cancer cells, leading to cell death.
2. Inhibition of microbial growth: 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
3. Reduction of inflammation: This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole in lab experiments include its potent biological activity, its relatively easy synthesis, and its potential for the development of new drugs. However, the limitations of this compound include its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole. Some of the potential areas of research include:
1. Development of new anticancer drugs: Further studies are needed to evaluate the potential of this compound as a lead molecule for the development of new anticancer drugs.
2. Development of new antimicrobial agents: The antimicrobial activity of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole makes it a potential candidate for the development of new antimicrobial agents.
3. Exploration of new biological activities: Further studies are needed to explore the potential of this compound for other biological activities, such as anti-inflammatory and antioxidant activities.
In conclusion, 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole can be achieved using different methods. One of the commonly used methods involves the reaction of 4-methoxybenzylamine with 2-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed for several hours, and the product is obtained after purification using column chromatography.

Scientific Research Applications

2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. Some of the significant scientific research applications of this compound include:
1. Anticancer activity: Studies have shown that 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Antimicrobial activity: This compound has also been found to possess significant antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: 2-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-benzimidazole has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-17-7-3-4-8-19(17)16-25-22-10-6-5-9-21(22)24-23(25)15-18-11-13-20(26-2)14-12-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGZSVVSHGTRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole

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